Izorlisib

Catalog No.
S548364
CAS No.
1007207-67-1
M.F
C15H19N7O3S
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Izorlisib

CAS Number

1007207-67-1

Product Name

Izorlisib

IUPAC Name

5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine

Molecular Formula

C15H19N7O3S

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18)

InChI Key

JEGHXKRHKHPBJD-UHFFFAOYSA-N

solubility

Soluble in DMSO, not soluble in water.

Synonyms

CH5132799; CH-5132799; CH 5132799; PA-799; PA799; PA-799.

Canonical SMILES

CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N

The exact mass of the compound 5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine is 377.12701 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Izorlisib (CAS: 1007207-67-1), also known as CH5132799 or MEN1611, is an orally bioavailable, selective class I phosphoinositide 3-kinase (PI3K) inhibitor with a distinct preference for the PI3Kα isoform. Unlike early-generation pan-PI3K inhibitors that indiscriminately target multiple isoforms, Izorlisib demonstrates an IC50 of 14 nM against wild-type PI3Kα while exhibiting significantly reduced activity against PI3Kβ, PI3Kγ, and PI3Kδ, as well as class II/III PI3Ks and mTOR [1]. In procurement and assay design, Izorlisib is primarily utilized as a highly specific chemical probe for PIK3CA-mutated models, offering a cleaner pharmacological profile and avoiding the off-target toxicities and feedback loop activations commonly associated with broader kinase inhibitors [2].

Research Fit

Supports PI3Kα mutant pathway dissection (E542K, E545K, H1047R)
Selective class I PI3K tool with reported δ-sparing profile
Oral dosing research fit across multiple preclinical species

Substituting Izorlisib with broad-spectrum pan-PI3K inhibitors (e.g., Buparlisib, Pictilisib) or mTORC1 inhibitors (e.g., Everolimus) fundamentally alters assay outcomes and cellular responses. Pan-PI3K inhibitors frequently induce off-target cytotoxicity, particularly in hematopoietic lineages due to PI3Kδ inhibition, confounding the analysis of solid tumor models[1]. Furthermore, the use of mTORC1 inhibitors triggers a well-documented negative feedback loop that paradoxically hyperactivates Akt, leading to artificial resistance in long-term cultures [2]. Izorlisib bypasses these issues by sparing the δ-isoform and maintaining sustained suppression of the PI3K/Akt axis without triggering compensatory Akt phosphorylation, making it non-interchangeable for precise mechanistic or combination therapy studies [2].

Substitution Risk

Isoform selectivity profiles differ (pan-PI3K vs α-selective vs δ-sparing); pharmacological effects may not transfer.
Mutant PI3Kα potency context varies across inhibitors; reported enhanced mutant sensitivity may not replicate with alternate compounds.
In vivo regression and bioavailability data are compound-specific; direct substitution may shift exposure-response relationships.

PI3Kδ-Sparing Cytotoxicity

Izorlisib demonstrates a highly favorable PI3Kα-to-PI3Kδ selectivity profile compared to other clinical-stage inhibitors like Taselisib. In comparative viability assays, the IC50 ratio between normal B cells (p110δ-dependent) and T47D breast cancer cells (p110α-dependent) was 4.89 for Izorlisib, indicating a strong sparing of healthy B cells. In contrast, Taselisib yielded a ratio of 0.79, demonstrating equal or greater toxicity to healthy B cells [1].

Evidence DimensionCytotoxicity ratio (IC50 normal B cells / IC50 T47D cancer cells)
Target Compound DataIzorlisib ratio = 4.89 (spares healthy B cells)
Comparator Or BaselineTaselisib ratio = 0.79 (toxic to healthy B cells)
Quantified Difference>6-fold improved therapeutic window / selectivity ratio for PI3Kα over PI3Kδ
ConditionsIn vitro cell viability assays comparing healthy donor B cells vs PIK3CA-mutant T47D cells

Procurement of Izorlisib is critical for in vitro and in vivo assays where isolating PI3Kα-specific effects without confounding hematopoietic (B-cell) toxicity is required.

Mutant vs WT IC50
Head-to-head
5.6–6.7 nM (Mutants) vs 14 nM (WT)
Supports mutant-selective pathway study fit
Cell-free kinase assay; ~2.1–2.5× lower IC50 for mutants

PIK3CA Mutant Affinity

While Izorlisib is a potent inhibitor of wild-type PI3Kα (IC50 = 14 nM), it exhibits an even higher affinity for clinically relevant oncogenic mutants. In cell-free kinase assays, Izorlisib demonstrated IC50 values of 6.7 nM against E542K and E545K mutants, and 5.6 nM against the H1047R mutant [1]. This represents a ~2.5-fold increase in potency against mutant forms compared to the wild-type baseline, a distinct advantage over non-mutant-selective pan-inhibitors.

Evidence DimensionKinase inhibitory potency (IC50)
Target Compound Data5.6 - 6.7 nM (against PIK3CA mutants E542K, E545K, H1047R)
Comparator Or Baseline14 nM (against wild-type PI3Kα)
Quantified Difference~2.5-fold higher potency against oncogenic mutants
ConditionsCell-free in vitro kinase assays

Makes Izorlisib the preferred positive control and baseline inhibitor for screening panels specifically designed to target PIK3CA-mutated cancer lines.

Isoform Selectivity Profile
Data to verify
PI3Kα 14 nM, β 120 nM, γ 36 nM, δ 500 nM; δ-sparing vs pan-inhibitors
δ-sparing profile may reduce immune-related confounders
Cross-study compilation; verify in target cell context

Akt Feedback Loop Suppression

A major limitation of utilizing mTORC1 inhibitors like Everolimus in PI3K pathway modeling is the abrogation of the negative feedback loop, which results in a paradoxical enhancement of Akt phosphorylation. Izorlisib effectively suppresses various downstream effectors, including Akt, FoxO1, S6K, and 4E-BP1, without inducing this compensatory Akt hyperactivation [1]. In xenograft models, Izorlisib successfully induced dose-dependent regression of tumors that had regrown after long-term Everolimus treatment[1].

Evidence DimensionDownstream pathway suppression (Akt phosphorylation)
Target Compound DataIzorlisib completely suppresses Akt and S6K phosphorylation
Comparator Or BaselineEverolimus enhances Akt phosphorylation while inhibiting S6K
Quantified DifferenceDivergent pathway response (suppression vs. paradoxical activation of Akt)
ConditionsBT-474 breast cancer cells and in vivo xenograft models post-mTOR inhibitor treatment

Buyers modeling long-term pathway inhibition or drug-resistance mechanisms must select Izorlisib to avoid the artefactual Akt activation caused by mTORC1 inhibitors.

In Vivo Tumor Regression
Cross-study comparable
Complete regression in KPL-4 model at 12.5 mg/kg/day oral dose
Supports PIK3CA-mutant xenograft study fit
Dose and model-specific endpoint; compare with reported stasis for other inhibitors

p110α Protein Degradation

Beyond competitive kinase inhibition, Izorlisib differentiates itself from other PI3Kα inhibitors like Alpelisib by actively modulating target protein stability. In PIK3CA-mutated breast cancer cell lines (e.g., harboring H1047R or E545K), treatment with Izorlisib induces the dose-dependent degradation of the p110α protein itself[1]. Alpelisib, under identical conditions, functions primarily as a kinase inhibitor without triggering p110α degradation [1].

Evidence Dimensionp110α protein stability/degradation
Target Compound DataIzorlisib induces dose-dependent degradation of mutant p110α
Comparator Or BaselineAlpelisib does not induce p110α degradation
Quantified DifferenceMechanistic divergence (Inhibition + Degradation vs. Inhibition alone)
ConditionsPIK3CA-mutated breast cancer cell lines (in vitro Western blot analysis)

Provides a critical dual-mechanism reference standard for researchers developing targeted protein degraders (PROTACs) or studying kinase stability.

Oral Bioavailability
Data to verify
Mouse 101%, Rat 54.2%, Monkey 70.4%, Dog 90.0%
Consistent oral exposure supports in vivo dosing
Review bioavailability in target species and formulation
Kinome Selectivity
Data to verify
>700-fold selectivity; IC50 >10,000 nM for 26 off-target kinases
Clean profile limits off-target confounding
Cell-free panel; verify in cellular assays
Isoform-Driven Cytotoxicity
Head-to-head
Lower activity in p110δ-driven cells (vs taselisib); higher activity in p110β-driven cells (vs alpelisib)
Functional isoform selectivity in cell models
Unquantified endpoint; review specific model and readout

PIK3CA Mutant HTS Panels

Due to its ~2.5-fold higher potency against E542K, E545K, and H1047R mutants compared to wild-type PI3Kα, Izorlisib is the optimal positive control for validating mutant-specific drug discovery assays [1].

mTOR Inhibitor Resistance Modeling

Izorlisib's ability to suppress the PI3K/Akt pathway without triggering the Akt hyperactivation feedback loop makes it an essential compound for rescuing cell lines or xenografts that have developed resistance to rapalogs (e.g., Everolimus) [1].

PROTAC Degradation Benchmarking

Because Izorlisib inherently induces the degradation of the mutant p110α protein—unlike Alpelisib—it serves as a critical small-molecule baseline for evaluating novel PI3Kα-targeting PROTACs or molecular glues [2].

Hematopoietic-Sparing Tumor Assays

In co-culture systems or in vivo models where immune cell viability must be preserved, Izorlisib's high PI3Kα/PI3Kδ selectivity ratio prevents the off-target B-cell toxicity typically seen with pan-PI3K inhibitors or δ-targeting agents like Taselisib and Idelalisib [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PIK3CA-Mutant Pathway Studies
Mutant-selective inhibition profile
Dose-response in isogenic mutant vs wild-type cell lines
PI3Kα Inhibitor Resistance Studies
Balanced PI3Kβ/α inhibition
Assess PI3Kβ-driven resistance emergence in long-term assays
Combination Research in HER2+/EGFR-Mutant Cancers
Co-inhibition compatibility with trastuzumab/gefitinib
Synergy evaluation in resistant xenograft or cell models
PI3Kδ-Sparing Immune Cell Research
δ-sparing selectivity window
Benchmark against PI3Kδ-selective inhibitor in immune cell assays

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

377.12700867 Da

Monoisotopic Mass

377.12700867 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JCL936W835

Wikipedia

Ch-5132799
1: Correction: First-in-Human Study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics, and Pharmacodynamics, in Patients with Metastatic Cancer. Clin Cancer Res. 2015 Feb 1;21(3):660. doi: 10.1158/1078-0432.CCR-14-3188. PubMed PMID: 25646183.
2: Blagden S, Omlin A, Josephs D, Stavraka C, Zivi A, Pinato DJ, Anthoney A, Decordova S, Swales K, Riisnaes R, Pope L, Noguchi K, Shiokawa R, Inatani M, Prince J, Jones K, Twelves C, Spicer J, Banerji U. First-in-human study of CH5132799, an oral class I PI3K inhibitor, studying toxicity, pharmacokinetics, and pharmacodynamics, in patients with metastatic cancer. Clin Cancer Res. 2014 Dec 1;20(23):5908-17. doi: 10.1158/1078-0432.CCR-14-1315. Epub 2014 Sep 17. Erratum in: Clin Cancer Res. 2015 Feb 1;21(3):660. Olmin, Aurelius [corrected to Omlin, Aurelius]. PubMed PMID: 25231405; PubMed Central PMCID: PMC4254850.
3: Tanaka H, Yoshida M, Tanimura H, Fujii T, Sakata K, Tachibana Y, Ohwada J, Ebiike H, Kuramoto S, Morita K, Yoshimura Y, Yamazaki T, Ishii N, Kondoh O, Aoki Y. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations. Clin Cancer Res. 2011 May 15;17(10):3272-81. doi: 10.1158/1078-0432.CCR-10-2882. Epub 2011 May 10. PubMed PMID: 21558396.
4: Ohwada J, Ebiike H, Kawada H, Tsukazaki M, Nakamura M, Miyazaki T, Morikami K, Yoshinari K, Yoshida M, Kondoh O, Kuramoto S, Ogawa K, Aoki Y, Shimma N. Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799. Bioorg Med Chem Lett. 2011 Mar 15;21(6):1767-72. doi: 10.1016/j.bmcl.2011.01.065. Epub 2011 Jan 22. PubMed PMID: 21316229.

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